tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate
Description
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is a structurally complex organic compound featuring a pyrrolidine core (a five-membered amine ring) substituted at the 3-position with a cyclopropylcarbamate group and an (S)-2-amino-3-methylbutanoyl side chain. The stereochemistry (S-configuration) at the amino acid side chain and the cyclopropane ring’s strain may influence its biological interactions and physicochemical stability.
Properties
Molecular Formula |
C17H31N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12-6-7-12)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3 |
InChI Key |
ZKEHJKUFKTYOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound dissects into three key fragments:
- Pyrrolidine-3-yl(cyclopropyl)amine : Serves as the central scaffold.
- (S)-2-Amino-3-methylbutanoyl : Provides the chiral amino acid side chain.
- tert-Butyl carbamate : Introduces Boc protection.
Strategic bond disconnections suggest sequential assembly via:
- Cyclopropanation of pyrrolidine derivatives.
- Boc protection of the secondary amine.
- Amide coupling with the amino acid fragment.
Synthetic Routes and Optimization
Pyrrolidine Core Functionalization
Cyclopropanation of Pyrrolidine Derivatives
Industrial-Scale Considerations
Continuous Flow Synthesis
Cyclopropanation Step :
Challenges and Mitigation Strategies
Epimerization During Amide Coupling
Cause : Base-induced racemization at the amino acid stereocenter.
Solution :
Cyclopropane Ring Strain
Instability : Susceptibility to ring-opening under acidic conditions.
Mitigation :
- Avoid prolonged exposure to strong acids (e.g., HCl).
- Use buffered deprotection conditions (pH 6–7).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study specific biochemical pathways. Its structural features enable it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is investigated for its potential therapeutic applications. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core structures, substituents, and functional implications.
Piperidine Analog: (S)-tert-Butyl (1-(2-amino-3-methylbutanoyl)piperidin-4-yl)(cyclopropyl)carbamate (CAS 1354004-16-2)
- Core Structure : Piperidine (six-membered ring) vs. pyrrolidine in the target compound.
- Substituents: Both share the cyclopropylcarbamate and (S)-2-amino-3-methylbutanoyl groups.
- This may alter binding kinetics in biological targets compared to the more rigid pyrrolidine. Piperidine derivatives are common in central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration, whereas pyrrolidine’s strain might favor selectivity in enzyme inhibition .
Cyclopentyl Isopropyl Derivative: tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate
- Core Structure : Cyclopentane with a dihydropyridine-carbonyl substituent.
- Substituents: Isopropyl and trifluoromethylphenyl groups differ significantly from the target’s cyclopropane and amino acid moieties.
- Functional Implications :
Complex Amino Acid Derivative: tert-Butyl (1-((S)-1-(((S)-4-(Benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Core Structure: Pyridinone ring with extended peptide-like chains.
- Substituents: Benzylamino, dioxo, and 2-oxopyrrolidin-3-yl groups add complexity.
- The additional functional groups may target specific enzymes (e.g., kinases or proteases) but raise synthetic challenges .
Structural and Functional Implications
Ring Size and Conformation
- Pyrrolidine (Target) : High ring strain enforces a specific puckered conformation, favoring interactions with sterically constrained binding sites.
- Piperidine (Analog) : Greater flexibility allows adaptation to diverse protein pockets but may reduce selectivity .
Substituent Effects
- Cyclopropane vs. Isopropyl : Cyclopropane’s small size and strain enable unique van der Waals interactions without steric hindrance, whereas isopropyl’s bulk may limit access to deep binding pockets .
- Amino Acid Side Chain: The (S)-2-amino-3-methylbutanoyl group mimics natural valine residues, suggesting utility in substrates or inhibitors for amino acid-processing enzymes.
Data Table: Structural Comparison
Biological Activity
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its applications in various scientific fields.
- Chemical Formula : C15H29N3O3
- Molecular Weight : 299.41 g/mol
- CAS Number : 1354023-94-1
The compound features a pyrrolidine ring, an amino acid moiety, and a cyclopropyl group, which contribute to its unique biological properties.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Acid Moiety : The (S)-2-amino-3-methylbutanoic acid is coupled with the pyrrolidine derivative.
- Final Coupling with tert-butyl Carbamate : This step often employs coupling agents to ensure high yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can modulate their activity, leading to various biochemical responses.
Interaction with Enzymes
Research indicates that the compound may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cellular function. For example, it has been shown to inhibit proteolytic enzymes involved in protein degradation, which can influence cell signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of proteases |
| Cell Proliferation | Reduced proliferation in cancer cell lines |
| Neuroprotective Effects | Potential neuroprotective properties observed in neuronal cultures |
These findings suggest that the compound could be valuable in therapeutic contexts, particularly in cancer treatment and neurodegenerative diseases.
Case Studies
- Cancer Research : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.
- Neurodegenerative Disorders : Research has indicated that the compound may protect against oxidative stress-induced neuronal damage, suggesting its application in conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| tert-butyl carbamate | General use as a building block |
| tert-butyl (S)-(2-(pyrrolidin-2-yl)ethyl)carbamate | Less potent enzyme inhibitor |
| tert-butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate | Similar structure but different biological effects |
The distinct combination of functional groups in this compound contributes to its enhanced biological activity compared to these analogs.
Q & A
Basic: What synthetic methodologies are recommended for preparing this carbamate derivative?
Answer:
The compound can be synthesized via multi-step routes involving:
- Asymmetric Mannich reactions to establish stereochemistry, as demonstrated in analogous tert-butyl carbamate syntheses .
- Peptide coupling reagents (e.g., PyBOP) for amide bond formation between the pyrrolidine and (S)-2-amino-3-methylbutanoyl moieties .
- Boc-protection strategies to safeguard the cyclopropylamine group during synthesis .
Key steps include chromatographic purification (silica gel) and spectroscopic validation (¹H/¹³C NMR) to confirm intermediate structures .
Basic: How should researchers validate the purity and structural integrity of this compound?
Answer:
- Chromatography : Use TLC (silica gel plates, UV visualization) for rapid purity assessment .
- Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Boc, cyclopropyl) .
- Elemental analysis : Confirm purity (>95%) by matching experimental vs. theoretical C/H/N/O values .
- Mass spectrometry : ESI-MS or HRMS to validate molecular weight .
Advanced: How can stereochemical control be optimized during synthesis?
Answer:
- Chiral auxiliaries : Use (S)-configured amino acid precursors (e.g., (S)-2-amino-3-methylbutanoic acid) to enforce stereochemistry .
- Asymmetric catalysis : Employ organocatalysts or transition-metal complexes (e.g., BINOL-derived catalysts) in key bond-forming steps .
- Dynamic kinetic resolution : Apply conditions that selectively stabilize one enantiomer during cyclopropane ring formation .
Advanced: What stability challenges arise under varying experimental conditions?
Answer:
- Thermal stability : Store at 2–8°C in airtight containers to prevent Boc-group cleavage or cyclopropane ring strain-induced degradation .
- pH sensitivity : Avoid prolonged exposure to acidic/basic conditions (e.g., TFA during deprotection) to minimize hydrolysis .
- Light sensitivity : Shield from UV light to prevent photooxidation of the carbamate moiety .
Advanced: How can computational modeling predict reactivity or degradation pathways?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in reactions involving the cyclopropyl group .
- Molecular dynamics simulations : Assess solvation effects on the pyrrolidine ring’s conformational flexibility .
- In silico degradation studies : Use software like Gaussian or Schrödinger to identify potential hydrolysis sites (e.g., carbamate bond) .
Advanced: How should contradictory spectral data (e.g., NMR shifts) be resolved?
Answer:
- Variable temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at different temperatures.
- 2D NMR (COSY, HSQC) : Assign ambiguous signals via correlation spectroscopy .
- Crystallography : Compare experimental X-ray structures with predicted NMR shifts to resolve discrepancies .
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during solvent evaporation .
- Spill management : Neutralize accidental releases with dry sand or alcohol-resistant foam .
Advanced: How do solid-state interactions influence crystallinity and solubility?
Answer:
- Crystal packing analysis : X-ray diffraction reveals hydrogen-bonding networks between carbamate and pyrrolidine groups, impacting solubility .
- Polymorph screening : Test solvents (e.g., ethanol/water mixtures) to isolate crystalline forms with improved dissolution profiles .
- Hansen solubility parameters : Predict solvent compatibility based on polarity and hydrogen-bonding capacity .
Basic: What analytical techniques confirm the absence of byproducts?
Answer:
- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase columns and gradient elution .
- NMR relaxation studies : Identify low-concentration byproducts via longitudinal (T1) relaxation measurements .
- Ion chromatography : Quantify ionic impurities (e.g., residual salts) post-synthesis .
Advanced: What mechanistic insights explain unexpected degradation during storage?
Answer:
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and analyze degradation products via LC-MS .
- Radical scavenger tests : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .
- Isotope labeling : Use deuterated solvents to track hydrolytic vs. oxidative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
